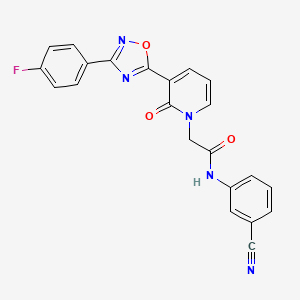
N-(3-cyanophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-cyanophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H14FN5O3 and its molecular weight is 415.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-cyanophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that combines several bioactive moieties. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C22H19FN4O3
- Molecular Weight : 414.4 g/mol
- LogP (Octanol-Water Partition Coefficient) : 4.9
This compound features a 1,2,4-oxadiazole ring and a pyridine derivative, which are known for their biological activity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and pyridine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of the 1,3,4-oxadiazole core are effective against various bacterial strains. Specifically:
- Mechanism of Action : The presence of the oxadiazole ring enhances lipophilicity, aiding in cell membrane penetration and subsequent antimicrobial action.
- Case Study : In vitro studies demonstrated that compounds similar to this compound exhibited potent activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound is also notable. Research into structurally similar compounds has revealed:
- Target Enzymes : Compounds with similar structures have been identified as inhibitors of thymidylate synthase (TS), a crucial enzyme in DNA synthesis.
- IC50 Values : Compounds derived from the oxadiazole framework showed IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines .
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Effective against Gram-positive bacteria | Inhibits TS enzyme | 0.47 - 1.4 |
| Similar Oxadiazole Derivative | Active against Bacillus cereus | Effective in various cancer lines | Varies |
Mechanistic Insights
The biological activity of this compound can be attributed to:
- Oxadiazole Ring : Known for its ability to disrupt microbial cell walls and inhibit enzymatic functions.
- Pyridine Moiety : Enhances interaction with biological targets due to its electron-withdrawing properties.
Eigenschaften
IUPAC Name |
N-(3-cyanophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5O3/c23-16-8-6-15(7-9-16)20-26-21(31-27-20)18-5-2-10-28(22(18)30)13-19(29)25-17-4-1-3-14(11-17)12-24/h1-11H,13H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTAMOXWAIWZMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














